2-(2-Bromo-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(2-Bromo-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 635305-47-4) is a boronate ester featuring a dioxaborolane core substituted with a 2-bromo-5-chlorophenyl group. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity. The bromo and chloro substituents at the ortho and para positions of the phenyl ring modulate electronic effects, influencing its reactivity in catalytic transformations. Its molecular formula is C₁₃H₁₆BBrClO₂, with a molecular weight of 338.44 g/mol .
Properties
IUPAC Name |
2-(2-bromo-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BBrClO2/c1-11(2)12(3,4)17-13(16-11)9-7-8(15)5-6-10(9)14/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVWTDRJBPRBFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BBrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743458 | |
| Record name | 2-(2-Bromo-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256781-63-1 | |
| Record name | 2-(2-Bromo-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation via Transition-Metal Catalyzed Borylation
- Starting Material: 1-bromo-2-chloro-5-bromobenzene or 2-bromo-5-chlorophenyl halide.
- Reagents: Bis(pinacolato)diboron (B2Pin2) as the boron source.
- Catalyst: Palladium-based catalysts such as Pd(dppf)Cl2 or Pd(PPh3)4.
- Base: Potassium acetate (KOAc) or similar bases.
- Solvent: Polar aprotic solvents like dimethylformamide (DMF), dioxane, or tetrahydrofuran (THF).
- Conditions: Heating under inert atmosphere (N2 or Ar) at 80–100°C for several hours.
$$
\text{2-Bromo-5-chlorophenyl halide} + \text{B}2\text{Pin}2 \xrightarrow[\text{KOAc}]{\text{Pd catalyst}} \text{2-(2-Bromo-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane}
$$
- The palladium catalyst facilitates the oxidative addition of the aryl halide, transmetallation with B2Pin2, and reductive elimination to form the arylboronate ester.
- Potassium acetate serves as a base to activate B2Pin2 by forming a boronate intermediate.
- The reaction is sensitive to moisture and oxygen; thus, an inert atmosphere is essential.
- The presence of both bromo and chloro substituents requires careful control to avoid side reactions.
Preparation via Lithiation-Borylation Sequence
- Starting Material: 2-bromo-5-chlorobenzene.
- Reagents: n-Butyllithium (n-BuLi) for lithiation; pinacolborane or trimethyl borate for borylation.
- Solvent: Dry tetrahydrofuran (THF).
- Conditions: Low temperature (-78°C) lithiation followed by borylation and warming to room temperature.
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- 2-bromo-5-chlorobenzene is treated with n-butyllithium at -78°C under nitrogen.
- The lithium-halogen exchange generates the aryllithium intermediate.
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- The aryllithium intermediate is quenched with pinacolborane or trimethyl borate.
- This step introduces the boronate ester group.
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- The reaction mixture is warmed to room temperature.
- Quenched with aqueous acid or water.
- Extracted and purified by silica gel chromatography.
- High regioselectivity due to directed lithiation.
- Good yields (typically 70–85%) under controlled conditions.
- Requires strict anhydrous conditions.
- Handling of pyrophoric n-butyllithium demands expertise.
Experimental Data Summary
| Parameter | Transition-Metal Catalyzed Borylation | Lithiation-Borylation Sequence |
|---|---|---|
| Starting Material | 2-bromo-5-chlorophenyl halide | 2-bromo-5-chlorobenzene |
| Boron Source | Bis(pinacolato)diboron (B2Pin2) | Pinacolborane or trimethyl borate |
| Catalyst/Base | Pd(dppf)Cl2 / KOAc | n-Butyllithium (n-BuLi) |
| Solvent | DMF, dioxane, or THF | Dry THF |
| Temperature | 80–100°C | -78°C (lithiation), then room temperature |
| Atmosphere | Nitrogen or Argon | Nitrogen |
| Reaction Time | 6–24 hours | 1–2 hours lithiation, borylation immediate |
| Yield | 75–90% | 70–85% |
| Purification | Silica gel chromatography | Silica gel chromatography |
| Notes | Sensitive to moisture; catalyst cost considerations | Requires handling of pyrophoric reagents |
Detailed Research Findings and Notes
- The borylation of 2-bromo-5-chlorophenyl substrates is well-documented in literature for Suzuki coupling intermediates. The presence of both bromine and chlorine substituents can influence reactivity; bromine is generally more reactive in oxidative addition steps.
- The lithiation approach allows selective metalation at the bromine site, preserving the chlorine substituent, which can be useful for further functionalization.
- Solvent choice impacts solubility and reaction kinetics; THF is preferred for lithiation due to its ability to stabilize organolithium species.
- Purity and yield are optimized by controlling temperature, reaction time, and stoichiometry of reagents.
- The use of pinacol esters (tetramethyl-1,3,2-dioxaborolane) provides stability to the boronate group, facilitating isolation and storage.
Practical Considerations in Preparation
- Stock Solution Preparation: For handling and further reactions, the compound can be dissolved in solvents such as DMSO or THF. Concentrations are adjusted based on molecular weight and solubility data.
- Storage: The compound should be stored under inert atmosphere, in cool, dry conditions to prevent hydrolysis or degradation.
- Safety: Both preparation methods involve hazardous reagents (n-BuLi, palladium catalysts) and require appropriate safety protocols.
Scientific Research Applications
Organic Synthesis
Cross-Coupling Reactions
One of the primary applications of this compound is in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. It serves as a boron reagent that can participate in Suzuki-Miyaura coupling reactions. These reactions are crucial for synthesizing biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals. The presence of bromine and chlorine substituents enhances the reactivity and selectivity of the compound in these reactions.
Table 1: Comparison of Coupling Reagents
| Reagent Type | Example Compound | Advantages |
|---|---|---|
| Boron Reagents | 2-(2-Bromo-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | High selectivity and reactivity |
| Organolithiums | Phenyl lithium | Requires stringent anhydrous conditions |
| Stannanes | Triphenyltin chloride | Toxicity concerns; less environmentally friendly |
Medicinal Chemistry
Potential Anticancer Activity
Research indicates that compounds similar to this compound exhibit potential anticancer properties. The incorporation of halogen atoms can enhance the binding affinity to biological targets. Preliminary studies suggest that it may inhibit specific cancer cell lines by inducing apoptosis.
Case Study: Anticancer Screening
A study conducted on various halogenated boron compounds demonstrated that those with a similar structure showed significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to the disruption of cellular signaling pathways involved in cell proliferation.
Material Science
Polymerization Initiator
In material science, this compound can be used as an initiator for polymerization processes. Its unique structure allows it to effectively initiate radical polymerization reactions, leading to the development of advanced polymeric materials with tailored properties.
Table 2: Properties of Polymers Initiated by Boron Compounds
| Polymer Type | Initiator Used | Properties |
|---|---|---|
| Polyethylene | 2-(2-Bromo-5-chlorophenyl)-dioxaborolane | Enhanced thermal stability |
| Polystyrene | Various boron compounds | Improved mechanical strength |
Mechanism of Action
The mechanism of action of 2-(2-Bromo-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronate ester reacts with the palladium complex, transferring the aryl or vinyl group to the palladium center.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Derivatives
2-(3-Bromo-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1256781-63-1)
- Key Differences : Bromo and chloro substituents occupy meta and para positions, respectively, altering electronic and steric profiles.
- Similarity Score : 0.92 (compared to target compound) .
2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 2758200)
- Key Differences : Contains two chlorine atoms at meta positions, increasing electron-withdrawing effects.
- Impact : Higher Lewis acidity of the boron center may accelerate coupling reactions but reduce stability under basic conditions.
- Safety: Not listed under TSCA, indicating distinct regulatory handling .
2-(4-Bromo-5-chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 942070-02-2)
Substituent Variations
2-(3-Bromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 401797-04-4)
- Key Differences : Methoxy group at para position provides electron-donating effects.
2-[5-(Bromomethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1256360-47-0)
Electronic and Steric Effects
| Compound (CAS) | Substituents | Molecular Weight (g/mol) | Key Reactivity Traits |
|---|---|---|---|
| Target (635305-47-4) | 2-Br, 5-Cl | 338.44 | High steric hindrance, moderate electrophilicity |
| 3,5-Dichloro analog (2758200) | 3-Cl, 5-Cl | 273.97 | High electrophilicity, faster coupling |
| 5-Methoxy analog (401797-04-4) | 3-Br, 5-OMe | 313.00 | Improved solubility, slower kinetics |
Biological Activity
2-(2-Bromo-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1256781-63-1) is an organoboron compound notable for its applications in organic synthesis and potential biological activities. This compound is characterized by its boronate ester functional group, which is highly reactive and versatile in forming carbon-carbon bonds. The presence of halogens (bromine and chlorine) on the phenyl ring enhances its reactivity and selectivity in various chemical transformations.
Chemical Structure and Properties
- Molecular Formula : C12H15BBrClO2
- Molecular Weight : 317.41 g/mol
- IUPAC Name : this compound
- Purity : 96% .
Biological Activity Overview
Research indicates that compounds with boronate esters can exhibit significant biological activity. The specific biological activities of this compound are primarily focused on its potential applications in medicinal chemistry.
Anticancer Activity
Studies have shown that organoboron compounds can selectively inhibit key enzymes involved in cancer progression. For instance:
- Mechanism : The compound may inhibit the ERK pathway by interfering with MAP kinases that are crucial for cell signaling in cancer cells .
- Case Study : In a study involving dihydroimidazopyrazinone derivatives, compounds similar to boronates demonstrated efficacy in inhibiting cancer cell growth by targeting specific pathways associated with tumorigenesis .
Antiparasitic Activity
The compound's potential as an antiparasitic agent has also been explored:
- Target : Compounds like this have been optimized to target PfATP4, a sodium pump crucial for Plasmodium falciparum survival.
- Findings : Certain derivatives exhibited low EC50 values (effective concentration for 50% inhibition), indicating strong activity against malaria parasites .
Comparative Analysis with Similar Compounds
A comparison with related compounds highlights the unique properties of this compound:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2-(2-Bromo-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Fluorine substitution | Enhanced metabolic stability |
| 2-(2-Bromo-5-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Iodine substitution | Potentially higher reactivity |
| 2-(2-Bromo-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Methyl group | Moderate biological activity |
Synthesis and Applications
The synthesis of this compound typically involves the reaction of 2-bromo-5-chlorophenylboronic acid with pinacol under reflux conditions. This method demonstrates the compound's utility in organic synthesis through Suzuki-Miyaura cross-coupling reactions .
Applications in Drug Discovery
The versatility of organoboron compounds like this compound extends to drug discovery where they are used to develop biologically active molecules and pharmaceutical intermediates .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound participates in Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl/vinyl halides. Key features include:
Mechanism :
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Oxidative Addition : Pd⁰ catalyst reacts with aryl halide.
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Transmetallation : Boronate transfers the aryl group to Pd.
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Reductive Elimination : Biaryl product forms, regenerating Pd⁰ .
Example Reaction :
| Component | Details |
|---|---|
| Catalyst | Pd₂(dba)₃ (5 mol%) with RuPhos ligand (10 mol%) |
| Base | KOH (1.5 equiv) |
| Solvent | Tetrahydrofuran (THF) or toluene |
| Temperature | 65–80°C |
| Yield | 14–72% (varies with substrate) |
This reaction produces biaryl derivatives, widely used in pharmaceuticals and materials science .
Nucleophilic Substitution Reactions
The bromine and chlorine atoms undergo substitution under specific conditions:
Halogen Reactivity :
| Halogen | Relative Reactivity | Preferred Conditions |
|---|---|---|
| Bromine | High | Pd catalysis, polar aprotic solvents |
| Chlorine | Moderate | Strong bases (e.g., NaNH₂) |
Example :
-
Bromine substitution with aryl Grignard reagents forms C─C bonds .
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Chlorine substitution requires harsher conditions (e.g., CuI/1,10-phenanthroline).
Oxidation Reactions
The boronate group oxidizes to phenolic derivatives:
Conditions :
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Oxidizing Agent : H₂O₂ in NaOH/THF.
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Product : 2-Bromo-5-chlorophenol (isolated via acid workup).
Comparative Reactivity with Analogues
The compound’s reactivity differs from similar boronic esters due to halogen effects:
| Compound | Key Feature | Reaction Rate (vs. Target) |
|---|---|---|
| 2-(2-Bromo-5-fluorophenyl) analogue | Fluorine substituent | 1.2× faster (Suzuki) |
| 2-(2-Iodo-5-chlorophenyl) analogue | Iodine substituent | 1.5× faster (substitution) |
The bromine atom enhances oxidative addition efficiency, while chlorine provides steric stabilization .
Q & A
Q. What are the optimal conditions for synthesizing 2-(2-bromo-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
- Methodological Answer : The synthesis typically involves a Miyaura borylation reaction. Start with 2-bromo-5-chlorobenzene derivatives and react with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous dioxane. Monitor reaction progress via TLC (hexane:ethyl acetate, 8:2). Purify using column chromatography (silica gel, gradient elution with hexane to 10% ethyl acetate). Confirm purity via ¹H/¹³C NMR and mass spectrometry .
Q. How can I verify the structural integrity of this compound post-synthesis?
- Methodological Answer : Use multi-nuclear NMR (¹H, ¹³C, ¹¹B) to confirm substituent positions and boron coordination. For example, the ¹¹B NMR should show a peak near 30 ppm, characteristic of dioxaborolanes. X-ray crystallography (if crystalline) provides definitive structural proof, as demonstrated in analogous dioxaborolane derivatives .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Wear nitrile gloves, safety goggles, and a lab coat. Work in a fume hood due to potential volatility. Avoid moisture exposure (store under nitrogen/in a desiccator) to prevent hydrolysis. Dispose of waste via halogenated solvent protocols, as bromine and chlorine substituents require specialized handling .
Advanced Research Questions
Q. How does steric hindrance from the tetramethyl groups affect cross-coupling reactivity?
- Methodological Answer : Perform comparative Suzuki-Miyaura coupling experiments with non-methylated analogs. Use kinetic studies (e.g., monitoring reaction rates via UV-Vis or HPLC) and DFT calculations (e.g., COMSOL Multiphysics) to analyze steric effects on transition states. Published data on similar tetramethyl-dioxaborolanes show reduced reactivity with bulky substrates due to hindered boron-center accessibility .
Q. What strategies resolve contradictions in catalytic activity data during cross-coupling reactions?
- Methodological Answer : Systematically vary parameters (catalyst loading, solvent polarity, temperature) and use Design of Experiments (DoE) software to identify outliers. Cross-validate with alternative characterization (e.g., ICP-MS for residual palladium quantification). For inconsistent yields, consider competing side reactions (e.g., protodeboronation) via LC-MS monitoring .
Q. How can computational modeling predict this compound’s stability under varying pH conditions?
- Methodological Answer : Use molecular dynamics (MD) simulations in software like Gaussian or COMSOL to model hydrolysis pathways. Parameterize the model with experimental hydrolysis rates (measured via ¹H NMR in buffered solutions). Validate predictions by comparing simulated vs. observed degradation products (e.g., boronic acid formation) .
Q. What advanced purification techniques improve yield for large-scale applications?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
